![molecular formula C14H24N4O B12554126 2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide CAS No. 142591-36-4](/img/structure/B12554126.png)
2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with diethylaminoethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethylpyridine-3-carboxylic acid with diethylaminoethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar structural features but different functional groups.
2-(Diethylamino)ethanol: Another compound with a diethylamino group but different core structure.
Uniqueness
2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
142591-36-4 |
---|---|
Molecular Formula |
C14H24N4O |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H24N4O/c1-5-18(6-2)8-7-16-14-12(13(15)19)10(3)9-11(4)17-14/h9H,5-8H2,1-4H3,(H2,15,19)(H,16,17) |
InChI Key |
QWOHDKBVBKHFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=CC(=N1)C)C)C(=O)N |
Origin of Product |
United States |
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